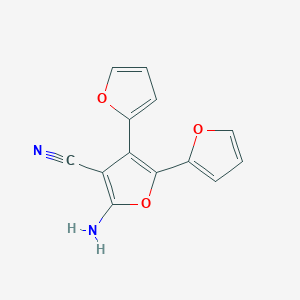

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-cyano-4,5-di(fur-2-yl)furan is an organic compound that belongs to the furan family. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring

Preparation Methods

The synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be achieved through several methods. One common approach involves the reaction of furfural with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically include the use of a solvent such as ethanol and a base such as sodium ethoxide. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

2-Amino-3-cyano-4,5-di(fur-2-yl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the cyano group to an amine group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce furan amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of 2-amino-3-cyano-4,5-di(fur-2-yl)furan exhibit promising anticancer properties. For instance, a study demonstrated that certain analogs showed significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .

- Antimicrobial Properties

Organic Synthesis Applications

- Synthesis of Pyran Derivatives

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Ultrasound-assisted synthesis | 92 | Room temperature, water medium |

| Infrared irradiation | 98 | Solvent-free conditions |

Material Science Applications

- Polymer Chemistry

Case Studies

- Case Study: Anticancer Activity

- Case Study: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be compared with other similar compounds, such as:

2-Amino-4,5-dimethyl-3-furancarbonitrile: This compound has a similar structure but contains methyl groups instead of fur-2-yl groups.

2,5-Diamidofurans: These compounds contain amide groups instead of amino and cyano groups.

5-Hydroxymethylfurfural: This compound is a furan derivative with a hydroxymethyl group instead of amino and cyano groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-Amino-3-cyano-4,5-di(fur-2-yl)furan is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12H10N2O3. Its structure features two furan rings and a cyano group attached to an amino furan derivative. This unique architecture is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and fungal growth. For instance, it interacts with topoisomerase I, an enzyme critical for DNA replication in cancer cells, demonstrating potential anticancer properties .

- Antifungal Activity : Studies indicate that this compound exhibits antifungal properties against several Candida species. Its minimum inhibitory concentration (MIC) was found to be comparable to that of standard antifungal agents like fluconazole .

Biochemical Pathways

This compound influences several biochemical pathways:

- Cell Cycle Regulation : By inhibiting topoisomerase I, the compound disrupts DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.

- Signal Transduction : The compound may modulate signaling pathways related to cell survival and proliferation, impacting cancer cell metabolism and growth.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. The results showed that the compound exhibited significant cytotoxicity compared to control treatments.

Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against six strains of Candida. The MIC values were found to be below those of fluconazole, indicating strong antifungal potential.

Properties

IUPAC Name |

2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSOEAGWZLHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351930 |

Source

|

| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-17-2 |

Source

|

| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.